Cas no 2228222-84-0 (4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine)

4-(4-Fluoropyridin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a fluoropyridine moiety linked to a thiazol-2-amine core. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The fluorine substitution enhances metabolic stability and bioavailability, while the thiazole ring contributes to its potential as a bioactive scaffold. Its well-defined reactivity allows for further functionalization, enabling the synthesis of diverse derivatives for structure-activity studies. The compound's purity and stability under standard conditions ensure reliable performance in synthetic applications. Its utility in medicinal chemistry is underscored by its role in developing kinase inhibitors and antimicrobial agents.
4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine structure
2228222-84-0 structure
商品名:4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine
CAS番号:2228222-84-0
MF:C8H6FN3S
メガワット:195.216742992401
CID:6015627
PubChem ID:165706225

4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine
    • 2228222-84-0
    • EN300-1787570
    • インチ: 1S/C8H6FN3S/c9-5-1-2-11-6(3-5)7-4-13-8(10)12-7/h1-4H,(H2,10,12)
    • InChIKey: ZQJXGQFKGWKXFA-UHFFFAOYSA-N
    • ほほえんだ: S1C(N)=NC(=C1)C1C=C(C=CN=1)F

計算された属性

  • せいみつぶんしりょう: 195.02664654g/mol
  • どういたいしつりょう: 195.02664654g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 80Ų

4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1787570-2.5g
4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine
2228222-84-0
2.5g
$3501.0 2023-09-19
Enamine
EN300-1787570-0.1g
4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine
2228222-84-0
0.1g
$1572.0 2023-09-19
Enamine
EN300-1787570-0.05g
4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine
2228222-84-0
0.05g
$1500.0 2023-09-19
Enamine
EN300-1787570-0.25g
4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine
2228222-84-0
0.25g
$1642.0 2023-09-19
Enamine
EN300-1787570-1.0g
4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine
2228222-84-0
1g
$1785.0 2023-06-02
Enamine
EN300-1787570-5.0g
4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine
2228222-84-0
5g
$5179.0 2023-06-02
Enamine
EN300-1787570-10g
4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine
2228222-84-0
10g
$7681.0 2023-09-19
Enamine
EN300-1787570-0.5g
4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine
2228222-84-0
0.5g
$1714.0 2023-09-19
Enamine
EN300-1787570-10.0g
4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine
2228222-84-0
10g
$7681.0 2023-06-02
Enamine
EN300-1787570-1g
4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine
2228222-84-0
1g
$1785.0 2023-09-19

4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine 関連文献

4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amineに関する追加情報

Comprehensive Analysis of 4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine (CAS No. 2228222-84-0): Properties, Applications, and Research Insights

In the rapidly evolving field of pharmaceutical and agrochemical research, 4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine (CAS No. 2228222-84-0) has emerged as a compound of significant interest. This heterocyclic molecule, featuring a fluoropyridine moiety linked to a thiazol-2-amine core, exhibits unique physicochemical properties that make it a promising candidate for various applications. Researchers are particularly intrigued by its potential in drug discovery, crop protection, and material science, aligning with current trends in precision medicine and sustainable agriculture.

The structural elegance of 4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine lies in its balanced lipophilicity and hydrogen-bonding capacity, which are critical for bioavailability optimization in pharmaceutical formulations. Recent studies highlight its role as a kinase inhibitor scaffold, with particular relevance to cancer therapeutics and inflammatory diseases. The fluorine atom at the 4-position of the pyridine ring enhances metabolic stability, addressing a key challenge in modern medicinal chemistry.

From an agrochemical perspective, this compound demonstrates notable pesticidal activity against a range of crop pathogens. Its mechanism of action appears to involve enzyme inhibition in pest metabolic pathways, making it a subject of interest for developing next-generation pesticides with improved environmental safety profiles. The thiazole component contributes to its systemic movement in plants, a desirable trait for foliar applications.

Synthetic approaches to 4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine typically involve cross-coupling reactions between appropriately functionalized pyridine and thiazole precursors. Recent advancements in catalytic fluorination methods have improved the efficiency of its production, reducing the need for hazardous reagents. The compound's crystalline form has been characterized by X-ray diffraction, revealing interesting molecular packing patterns that influence its solubility and formulation properties.

In the context of green chemistry initiatives, researchers are exploring biocatalytic routes for synthesizing this compound. The fluorinated heterocycle motif is gaining attention in PET imaging probe development, suggesting potential diagnostic applications. Stability studies indicate that 4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine maintains integrity under standard storage conditions, with particular photostability advantages over non-fluorinated analogs.

The structure-activity relationship (SAR) of this compound continues to be a focus of investigation, with computational molecular modeling playing an increasingly important role. Its electronic properties, particularly the fluorine substituent effects on the pyridine ring system, are subjects of ongoing quantum chemical calculations. These studies aim to optimize its pharmacophore characteristics for specific biological targets.

From a commercial perspective, 4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine represents an important building block in fine chemical synthesis. Its growing importance is reflected in patent filings across multiple sectors, particularly in innovative drug formulations and crop protection solutions. The compound's intellectual property landscape is evolving rapidly, with several composition-of-matter claims emerging in recent years.

Environmental fate studies suggest that 4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine undergoes biodegradation under appropriate conditions, with the fluorine atom being retained in most transformation products. This information is crucial for assessing its ecological impact and developing appropriate risk mitigation strategies. Analytical methods for its detection, including LC-MS/MS techniques, have been validated for various matrices.

Looking forward, the scientific community anticipates expanded applications for 4-(4-fluoropyridin-2-yl)-1,3-thiazol-2-amine in functional materials and catalysis. Its unique electronic structure makes it a candidate for organic electronics applications, particularly in charge transport materials. The compound's versatility underscores the importance of fluorinated heterocycles in modern chemical research and development.

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